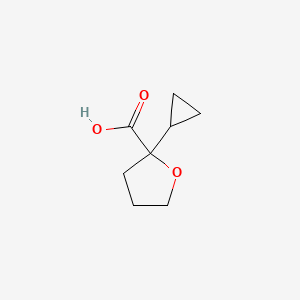

2-Cyclopropyloxolane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Cyclopropyloxolane-2-carboxylic acid” is a chemical compound with the CAS Number: 1936371-80-0 . It has a molecular weight of 156.18 and its IUPAC name is 2-cyclopropyltetrahydrofuran-2-carboxylic acid . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The InChI code for “2-Cyclopropyloxolane-2-carboxylic acid” is 1S/C8H12O3/c9-7(10)8(6-2-3-6)4-1-5-11-8/h6H,1-5H2,(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-Cyclopropyloxolane-2-carboxylic acid” is a liquid at room temperature . It has a molecular weight of 156.18 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.Scientific Research Applications

Ethylene Precursor in Plants

Research on ethylene precursors in higher plants has led to the identification of cyclopropane carboxylic acid derivatives as significant components. For instance, when labeled 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, was administered to light-grown wheat leaves, it was primarily converted into a nonvolatile metabolite, identified as 1-(malonylamino)cyclopropane-1-carboxylic acid. This conjugate's natural occurrence in wilted wheat leaves was confirmed via gas chromatography-mass spectrometry, highlighting its role in plant ethylene biosynthesis (Hoffman, Yang, & McKeon, 1982).

Inhibitors of Carbonic Anhydrase Enzymes

Cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, have been investigated for their inhibitory effects on carbonic anhydrase enzymes (CA). These derivatives displayed excellent inhibitory effects in the low nanomolar range against human CA isoenzymes, showcasing potential therapeutic applications (Boztaş et al., 2015).

Biological Activity of Cyclopropane Derivatives

Cyclopropane carboxylic acid has served as a leading compound for synthesizing new compounds with notable biological activities. For example, glycosyl esters of cyclopropane carboxylic acid were prepared, characterized, and showed potential for various biological applications due to their structural uniqueness and biological activity profiles (Li, 2009).

Development of Herbicidal and Fungicidal Agents

New N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas were synthesized from cyclopropanecarboxylic acid, demonstrating excellent herbicidal and fungicidal activities. These findings suggest cyclopropane carboxylic acid derivatives as promising candidates for developing novel agrochemicals (Tian et al., 2009).

Synthesis of Cyclopropanes and Epoxides

Diamidocarbenes have been utilized to synthesize a variety of cyclopropanes and epoxides, revealing the potential of cyclopropane derivatives in synthetic chemistry for creating valuable compounds. The synthesis process is not only efficient but also reversible under certain conditions, offering a versatile approach to accessing different chemical structures (Moerdyk & Bielawski, 2012).

Safety And Hazards

The compound is associated with certain hazard statements including H315, H318, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-cyclopropyloxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)8(6-2-3-6)4-1-5-11-8/h6H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMIJMLDLMEMJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(C2CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyloxolane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one](/img/structure/B2562108.png)

![2-[(2-Fluorobenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2562111.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2562112.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2562114.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine](/img/structure/B2562118.png)

![2-[(5-Methylpyrazine-2-carbonyl)amino]propylamine hydrochloride](/img/structure/B2562119.png)

![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2562121.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2562126.png)

![Ethyl 1-(2-(2-(cyclohexylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2562127.png)